molecular formula C22H24N2O4 B11621640 N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-methoxyphenyl)hexanamide

N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-methoxyphenyl)hexanamide

Cat. No.: B11621640
M. Wt: 380.4 g/mol
InChI Key: XWHHFSIHLUFTEO-UHFFFAOYSA-N
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Description

N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-methoxyphenyl)hexanamide is a complex organic compound that belongs to the class of phthalimide derivatives. This compound is characterized by the presence of a phthalimide moiety linked to a hexanamide chain through a methylene bridge. The compound’s unique structure imparts it with distinct chemical and biological properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-methoxyphenyl)hexanamide typically involves the reaction of phthalic anhydride with appropriate amines and other reagents. One common method involves the condensation of phthalic anhydride with 2-methoxyaniline to form the intermediate phthalimide derivative. This intermediate is then reacted with hexanoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-methoxyphenyl)hexanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylene bridge.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted phthalimide derivatives, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-methoxyphenyl)hexanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-methoxyphenyl)hexanamide involves its interaction with specific molecular targets. The phthalimide moiety is known to interact with various enzymes and receptors, modulating their activity. The compound may inhibit certain enzymes or bind to receptors, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-methoxyphenyl)hexanamide is unique due to its specific combination of a phthalimide moiety with a hexanamide chain, which imparts distinct chemical reactivity and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C22H24N2O4

Molecular Weight

380.4 g/mol

IUPAC Name

N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-methoxyphenyl)hexanamide

InChI

InChI=1S/C22H24N2O4/c1-3-4-5-14-20(25)23(18-12-8-9-13-19(18)28-2)15-24-21(26)16-10-6-7-11-17(16)22(24)27/h6-13H,3-5,14-15H2,1-2H3

InChI Key

XWHHFSIHLUFTEO-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)N(CN1C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3OC

Origin of Product

United States

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